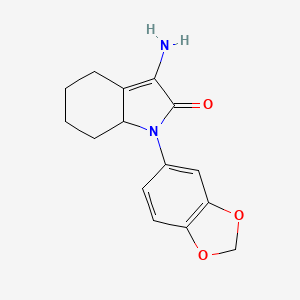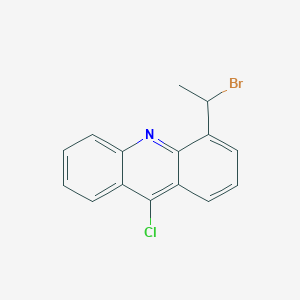
4-(1-Bromoethyl)-9-chloroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Bromoethyl)-9-chloroacridine is an organic compound that belongs to the acridine family Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-9-chloroacridine typically involves the bromination of 9-chloroacridine followed by the introduction of the ethyl group. One common method is the reaction of 9-chloroacridine with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromo group at the 4-position. This is followed by the alkylation of the resulting intermediate with ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
4-(1-Bromoethyl)-9-chloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-(1-substituted ethyl)-9-chloroacridine derivatives.
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of 4-ethyl-9-chloroacridine.
科学研究应用
4-(1-Bromoethyl)-9-chloroacridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an intercalating agent in DNA, which can inhibit the replication of cancer cells.
Medicine: Investigated for its antimalarial and anticancer properties.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-(1-Bromoethyl)-9-chloroacridine involves its interaction with biological macromolecules such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting cell replication. This property is particularly useful in the development of anticancer drugs. The presence of the bromoethyl group enhances the compound’s ability to form covalent bonds with nucleophilic sites on the DNA, further increasing its efficacy.
相似化合物的比较
Similar Compounds
4-(1-Bromoethyl)-9-chloroacridine: Unique due to the presence of both bromoethyl and chloro groups.
9-Chloroacridine: Lacks the bromoethyl group, making it less reactive.
4-(1-Bromoethyl)acridine: Lacks the chloro group, affecting its chemical properties and reactivity.
Uniqueness
This compound is unique due to the combined presence of bromoethyl and chloro groups, which enhance its reactivity and potential applications. The bromoethyl group allows for further functionalization through nucleophilic substitution, while the chloro group provides additional sites for chemical modification.
属性
CAS 编号 |
55816-91-6 |
|---|---|
分子式 |
C15H11BrClN |
分子量 |
320.61 g/mol |
IUPAC 名称 |
4-(1-bromoethyl)-9-chloroacridine |
InChI |
InChI=1S/C15H11BrClN/c1-9(16)10-6-4-7-12-14(17)11-5-2-3-8-13(11)18-15(10)12/h2-9H,1H3 |
InChI 键 |
GKOIRZNPRAKOGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


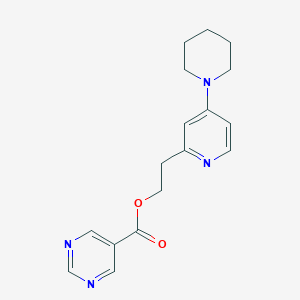
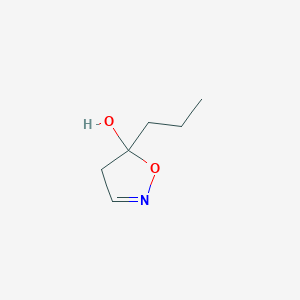
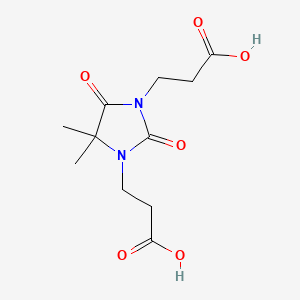
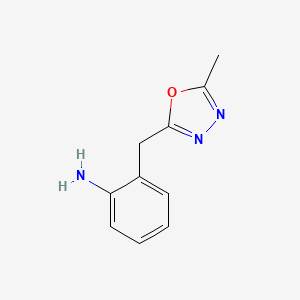
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
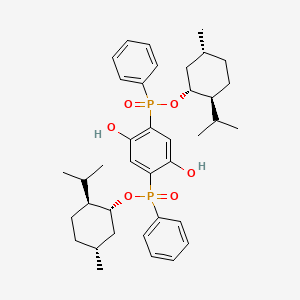
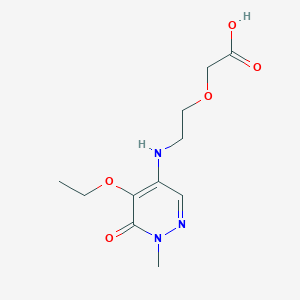
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
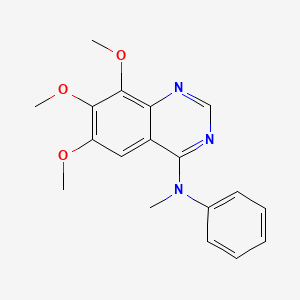
![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)

